molecular formula C13H16N2O B8615251 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)imidazolidin-2-one

1-(1,2,3,4-Tetrahydronaphthalen-1-yl)imidazolidin-2-one

Cat. No.: B8615251
M. Wt: 216.28 g/mol
InChI Key: AEBKMPHZMZYYEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,2,3,4-Tetrahydronaphthalen-1-yl)imidazolidin-2-one is a useful research compound. Its molecular formula is C13H16N2O and its molecular weight is 216.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

1-(1,2,3,4-tetrahydronaphthalen-1-yl)imidazolidin-2-one

InChI

InChI=1S/C13H16N2O/c16-13-14-8-9-15(13)12-7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,12H,3,5,7-9H2,(H,14,16)

InChI Key

AEBKMPHZMZYYEI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1)N3CCNC3=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 3.8 grams (0.015 mole) of 1-(2-chloroethyl)-3-(1,2,3,4-tetrahydro-1-naphthyl)urea in 75 ml. dry tetrahydrofuran is added dropwise a solution of 2.25 grams (0.02 mole) of potassium tert-butoxide in 50 ml. of dry tetrahydrofuran under a nitrogen atmosphere. The reaction is then allowed to proceed at ambient temperature overnight. The mixture is then evaporated at reduced pressure. The residue is partitioned between water and ether. The ether layer is washed with water, dried, sodium sulfate, and evaporated at reduced pressure. Crystallization of the residue from acetone-ether-hexane gives 0.70 grams of product, melting point 134° to 139.5° C. Recrystallization from acetone-hexane gives the analytical sample, melting point 138° to 141.5° C. Analysis calculated for C13H16N2O: C, 72.19; H, 7.46; N, 12.95. Found: C, 72.04; H, 7.43; N, 12.89.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.25 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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